molecular formula C14H20N2O2S B2386021 N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide CAS No. 1384741-19-8

N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide

Cat. No.: B2386021
CAS No.: 1384741-19-8
M. Wt: 280.39
InChI Key: DNMKAPUDNMSRFM-UHFFFAOYSA-N
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Description

N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, an alkyne, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis . This reaction is carried out under mild conditions, ensuring the ester group remains unaffected and preventing alkyne/allene rearrangement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen and visible light are used as reagents and conditions for oxidative formylation.

    Substitution: Typical reagents include halogens and other electrophiles, with reactions often carried out in polar solvents.

Major Products

The major products formed from these reactions include formamides and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The alkyne group may also participate in covalent bonding with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide is unique due to its combination of an alkyne, sulfonamide, and aromatic ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-2-methyl-5-(prop-2-ynylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-5-10-15-13-9-8-12(4)14(11-13)19(17,18)16(6-2)7-3/h1,8-9,11,15H,6-7,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMKAPUDNMSRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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